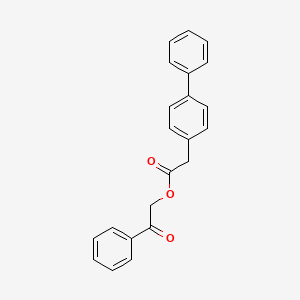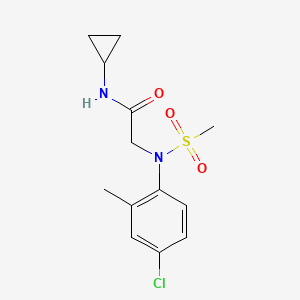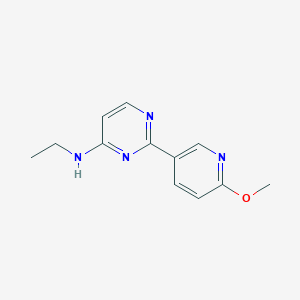![molecular formula C26H27N3O5S B3934925 N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B3934925.png)
N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide
Overview
Description
N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BOPNS and belongs to the class of sulfonamide compounds.
Mechanism of Action
The mechanism of action of BOPNS involves its ability to bind to the active site of enzymes involved in various biological processes. BOPNS is a potent inhibitor of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. By inhibiting carbonic anhydrase IX, BOPNS induces apoptosis and cell cycle arrest in cancer cells. BOPNS also inhibits the production of pro-inflammatory cytokines by inhibiting the activity of the transcription factor NF-κB. In addition, BOPNS inhibits the replication of the hepatitis C virus by targeting the viral protease enzyme.
Biochemical and Physiological Effects:
BOPNS has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the expression of genes involved in cell proliferation, angiogenesis, and metastasis in cancer cells. BOPNS has also been shown to reduce the production of reactive oxygen species and lipid peroxidation in cells exposed to oxidative stress. In addition, BOPNS has been found to reduce the levels of pro-inflammatory cytokines in animal models of inflammation.
Advantages and Limitations for Lab Experiments
BOPNS has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a high yield. BOPNS is also soluble in a range of solvents, which makes it easy to prepare solutions for experiments. However, BOPNS has some limitations for lab experiments. It is a potent inhibitor of carbonic anhydrase IX, which may limit its use in experiments that require the activity of this enzyme. In addition, BOPNS may exhibit off-target effects, which may complicate the interpretation of experimental results.
Future Directions
BOPNS has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for research on BOPNS include:
1. Investigating the efficacy of BOPNS in animal models of cancer and inflammation.
2. Exploring the potential of BOPNS as a therapeutic agent for viral infections.
3. Investigating the safety and toxicity of BOPNS in animal models.
4. Developing novel formulations of BOPNS for improved bioavailability and targeted delivery.
5. Exploring the potential of BOPNS as a diagnostic tool for cancer and other diseases.
Conclusion:
In conclusion, BOPNS is a sulfonamide compound that has shown promising results in preclinical studies for its potential therapeutic applications. It exhibits anticancer, anti-inflammatory, and antiviral activities and has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of the hepatitis C virus. BOPNS has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential of BOPNS as a therapeutic agent and diagnostic tool for various diseases.
Scientific Research Applications
BOPNS has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. BOPNS has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, BOPNS has been shown to exhibit antiviral activity against the hepatitis C virus.
properties
IUPAC Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5S/c30-26(27-16-14-22(15-17-27)18-21-8-3-1-4-9-21)20-28(23-10-7-11-24(19-23)29(31)32)35(33,34)25-12-5-2-6-13-25/h1-13,19,22H,14-18,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYWDRDXLIXRRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN(C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-nitrophenyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-imino-6-{3-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3934863.png)

![N-bicyclo[2.2.1]hept-2-ylbenzamide](/img/structure/B3934883.png)


![1-(4-bromophenoxy)-3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3934901.png)
![3-bromo-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3934910.png)
![3-[3-(4-hydroxybenzyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B3934916.png)

![N-bicyclo[2.2.1]hept-2-yl-2-methyl-3-nitrobenzamide](/img/structure/B3934918.png)
![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-3-pyridinylbenzamide](/img/structure/B3934922.png)
![3-bromo-4-ethoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934932.png)
